molecular formula C26H27FN4O3 B2933468 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea CAS No. 896360-26-2

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea

Cat. No. B2933468
M. Wt: 462.525
InChI Key: QLLYJRLOZIHLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea is a useful research compound. Its molecular formula is C26H27FN4O3 and its molecular weight is 462.525. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypotensive Activity and Mechanism of Action

Research has demonstrated the hypotensive activity of compounds structurally related to "1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea". These compounds show significant activity in reducing blood pressure, attributed to their alpha-adrenergic antagonism. They block the pressor effects of norepinephrine and phenylephrine, indicating a central component to their mechanism of action by decreasing sympathetic nerve activity. This pharmacological profile suggests potential applications in managing conditions associated with elevated sympathetic nerve activity and hypertension (J. Mccall et al., 1982).

Antimicrobial Activities

Compounds with the 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea scaffold have been explored for their antimicrobial properties. These include activities against a spectrum of bacterial and fungal pathogens, showcasing significant inhibitory effects. The structural configuration of these compounds, particularly the presence of substituted piperazine rings, is key to their antimicrobial efficacy, providing a basis for developing new antimicrobial agents with potentially novel mechanisms of action (Natesh Rameshkumar et al., 2003).

Potential Neuroleptic Applications

The neuroleptic-like activity of derivatives closely related to "1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea" has been evaluated, revealing compounds with significant potential in this area. These substances exhibit properties comparable to chlorpromazine in various neuroleptic activity assays, suggesting their utility in treating disorders of the central nervous system. The presence of specific substituents, such as the 4-fluoro group on the phenyl ring, appears to enhance these effects, offering a pathway to the design of new therapeutic agents for neurological and psychiatric disorders (K. Hino et al., 1988).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c27-20-7-9-22(10-8-20)30-12-14-31(15-13-30)23(19-6-11-24-25(16-19)34-18-33-24)17-28-26(32)29-21-4-2-1-3-5-21/h1-11,16,23H,12-15,17-18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLYJRLOZIHLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)NC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea

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